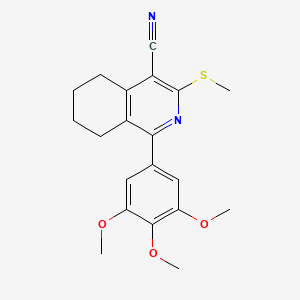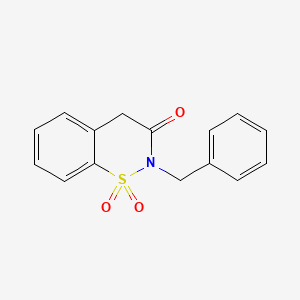
2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazinones This compound is characterized by a benzene ring fused to a thiazine ring, with a benzyl group attached to the nitrogen atom and a dioxide group at the 1,1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with benzyl halides in the presence of a base, followed by cyclization to form the desired benzothiazinone structure. The reaction conditions often include:
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Base: Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Temperature: Elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the dioxide group to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, aryl halides, in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiazinones.
Scientific Research Applications
2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact pathways involved depend on the specific enzyme and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2H-1,2-benzothiazin-3(4H)-one: Lacks the dioxide group, which may affect its reactivity and biological activity.
2-Phenyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide: Similar structure but with a phenyl group instead of a benzyl group, which can influence its properties.
Uniqueness
2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide is unique due to the presence of both the benzyl group and the dioxide group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
31848-20-1 |
|---|---|
Molecular Formula |
C15H13NO3S |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-benzyl-1,1-dioxo-4H-1λ6,2-benzothiazin-3-one |
InChI |
InChI=1S/C15H13NO3S/c17-15-10-13-8-4-5-9-14(13)20(18,19)16(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
OZDQCCZKFFTJBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2S(=O)(=O)N(C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


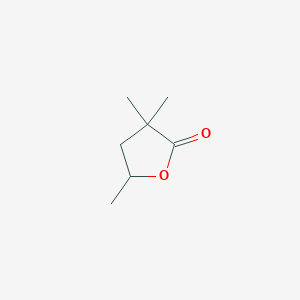
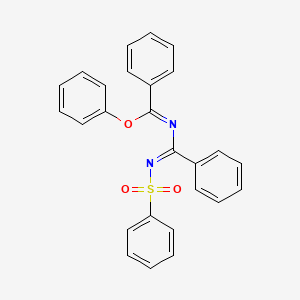
![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002753.png)
![[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B12002754.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12002767.png)
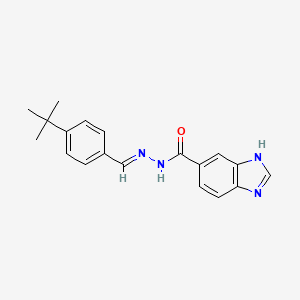

![5-(4-chlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12002777.png)
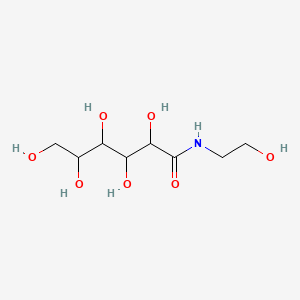
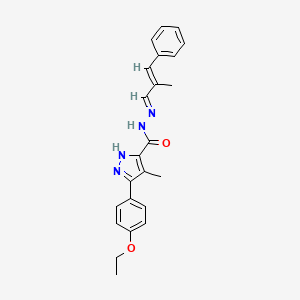
![1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]-](/img/structure/B12002807.png)
![[3,4'-Bipyridine]-3',5'-dicarbonitrile, 1',4'-dihydro-2',6'-dimethyl-](/img/structure/B12002814.png)
